N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide
CAS No.:
Cat. No.: VC17773807
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-8-4-5-9(6-8)11-7-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3 |
| Standard InChI Key | YVQLKVZYFHCRAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NCC(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N-Dimethyl-2-[(3-methylcyclopentyl)amino]acetamide features a central acetamide backbone substituted with a dimethylamino group () at the carbonyl-adjacent position and a 3-methylcyclopentylamine moiety at the α-carbon (Figure 1). The cyclopentyl ring’s methyl group at the 3-position introduces steric and electronic effects that influence conformational flexibility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.28 g/mol | |
| Lipophilicity (LogP) | Estimated 1.2–1.8* | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 |
*Calculated using fragment-based methods.
The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to simpler acetamides. This property aligns with structural analogs such as N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide (PubChem CID 21468644), which shares a similar substituent pattern .
Synthesis and Optimization
Reaction Pathways
The synthesis typically begins with 3-methylcyclopentylamine and chloroacetyl chloride, followed by nucleophilic substitution to form the α-aminoacetamide intermediate. Subsequent dimethylation using methyl iodide in the presence of a base yields the final product. Key steps include:
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Amination:
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Dimethylation:
Reaction conditions (e.g., temperature, solvent polarity) critically impact yield. For instance, polar aprotic solvents like dimethylformamide (DMF) improve dimethylation efficiency.
Purification Challenges
Chromatographic purification is often required due to byproducts such as mono-methylated species. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, though scalability remains a concern for industrial applications. Comparatively, the synthesis of 2-(dimethylamino)-N,N-dimethylacetamide (PubChem CID 83590) employs analogous alkylation strategies, highlighting the generality of this approach for N,N-dimethyl acetamides .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Acetamide Derivatives
The 3-methylcyclopentyl variant’s lower molecular weight and compact structure may favor CNS penetration compared to bulkier analogs .
Current Research Gaps and Future Directions
Despite promising theoretical insights, experimental data on pharmacokinetics, toxicity, and in vivo efficacy are sparse. Priority areas include:
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